molecular formula C33H27N5O2 B10876851 2-[(2,3-dimethylphenoxy)methyl]-7-(furan-2-ylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-[(2,3-dimethylphenoxy)methyl]-7-(furan-2-ylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10876851
M. Wt: 525.6 g/mol
InChI Key: ZOJNLFDOOIZSHT-UHFFFAOYSA-N
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Description

2,3-DIMETHYLPHENYL {[7-(2-FURYLMETHYL)-8,9-DIPHENYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL} ETHER is a complex organic compound featuring a unique combination of functional groups This compound is part of a broader class of heterocyclic compounds known for their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-DIMETHYLPHENYL {[7-(2-FURYLMETHYL)-8,9-DIPHENYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL} ETHER typically involves multi-step organic synthesis. One common approach is the cyclocondensation of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and solvents. Additionally, continuous flow chemistry may be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,3-DIMETHYLPHENYL {[7-(2-FURYLMETHYL)-8,9-DIPHENYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL} ETHER can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

2,3-DIMETHYLPHENYL {[7-(2-FURYLMETHYL)-8,9-DIPHENYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL} ETHER has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specialized properties.

Mechanism of Action

The mechanism of action of 2,3-DIMETHYLPHENYL {[7-(2-FURYLMETHYL)-8,9-DIPHENYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL} ETHER involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By binding to the active site of these enzymes, the compound can prevent their activity, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine derivatives: Known for their CDK inhibitory activity.

    Triazolopyrimidine derivatives: Explored for their diverse biological activities.

    Selenazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives:

Uniqueness

2,3-DIMETHYLPHENYL {[7-(2-FURYLMETHYL)-8,9-DIPHENYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL} ETHER stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific applications .

Properties

Molecular Formula

C33H27N5O2

Molecular Weight

525.6 g/mol

IUPAC Name

4-[(2,3-dimethylphenoxy)methyl]-10-(furan-2-ylmethyl)-11,12-diphenyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C33H27N5O2/c1-22-11-9-17-27(23(22)2)40-20-28-35-33-30-29(24-12-5-3-6-13-24)31(25-14-7-4-8-15-25)37(19-26-16-10-18-39-26)32(30)34-21-38(33)36-28/h3-18,21H,19-20H2,1-2H3

InChI Key

ZOJNLFDOOIZSHT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCC2=NN3C=NC4=C(C3=N2)C(=C(N4CC5=CC=CO5)C6=CC=CC=C6)C7=CC=CC=C7)C

Origin of Product

United States

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